molecular formula C16H13Cl2NO3S B2660493 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 339109-36-3

2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

Cat. No. B2660493
CAS RN: 339109-36-3
M. Wt: 370.24
InChI Key: AZXVFONRSBZTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C16H13Cl2NO3S. It has a molecular weight of 294.15 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=C(C=C1Cl)Cl)NC(=O)CSCC(=O)O . This indicates that the compound contains a dichloroaniline group attached to a phenylethyl group, which is further linked to a sulfanylacetic acid group.

Mechanism of Action

2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid acts as a catalyst in the reaction of 2,4-dichloroaniline and 2-oxo-1-phenylethylsulfanylacetic acid. The reaction occurs in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of this compound and the byproduct, 4-chloroaniline.
Biochemical and Physiological Effects
This compound is used in the synthesis of peptide-based drugs, such as antibiotics and antifungal agents. In addition, this compound is used in the production of drugs for the treatment of cancer and other diseases. It has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is an important intermediate in the synthesis of many biologically active compounds. It is relatively easy to synthesize and has a wide range of applications in the scientific research field. However, it is important to note that this compound is a hazardous chemical and should be handled with caution.

Future Directions

In the future, 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid could be used in the synthesis of new drugs for the treatment of cancer and other diseases. It could also be used in the development of new antibiotics and antifungal agents. In addition, this compound could be used in the synthesis of new peptide-based drugs. Furthermore, further research could be done to explore the biochemical and physiological effects of this compound in more detail.

Synthesis Methods

2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is synthesized through a reaction between 2,4-dichloroaniline and 2-oxo-1-phenylethylsulfanylacetic acid. This reaction occurs in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of this compound and the byproduct, 4-chloroaniline. The mixture is then purified by solvent extraction.

Scientific Research Applications

2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is widely used in the scientific research field as an intermediate in the synthesis of biologically active compounds. It is also used in the synthesis of peptide-based drugs, such as antibiotics and antifungal agents. In addition, this compound is used in the production of drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c17-11-6-7-13(12(18)8-11)19-16(22)15(23-9-14(20)21)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXVFONRSBZTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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